1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL

Catalog No.
S2687200
CAS No.
79365-81-4
M.F
C8H19NO2
M. Wt
161.245
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan...

CAS Number

79365-81-4

Product Name

1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL

IUPAC Name

1-[(2-hydroxy-2-methylpropyl)amino]-2-methylpropan-2-ol

Molecular Formula

C8H19NO2

Molecular Weight

161.245

InChI

InChI=1S/C8H19NO2/c1-7(2,10)5-9-6-8(3,4)11/h9-11H,5-6H2,1-4H3

InChI Key

DVEACQFCGKZRJO-UHFFFAOYSA-N

SMILES

CC(C)(CNCC(C)(C)O)O

Solubility

not available

Fluorescent Material Development

Scientific Field: Photochemistry Application Summary: This compound is used in the development of fluorescent materials due to its potential luminescent properties. Methods of Application:

Heterocyclic Compound Synthesis

Scientific Field: Organic Chemistry Application Summary: The compound serves as a versatile synthetic building block in the construction of diverse heterocyclic scaffolds. Methods of Application:

Advanced Analytical Techniques

Scientific Field: Analytical Chemistry Application Summary: The compound is employed in advanced analytical techniques for the separation of enantiomers. Methods of Application:

Imidazole Derivatives Synthesis

Scientific Field: Heterocyclic Chemistry Application Summary: The compound is involved in the synthesis of imidazole derivatives, which are key components in various functional molecules. Methods of Application:

  • Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: The compound can be reduced to form secondary or tertiary amines.
  • Substitution: The amino group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides, facilitating the formation of more complex molecules .

The biological activity of 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL is notable due to its potential interactions with various biological targets. Its hydroxyl and amino groups enable it to form hydrogen bonds and ionic interactions, which can modulate the activity of enzymes and receptors. Research indicates that this compound may influence metabolic pathways and cellular signaling processes, highlighting its potential therapeutic applications .

The synthesis of 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL can be achieved through several methods:

  • Nucleophilic Substitution Reaction: A common synthetic route involves reacting 2-amino-2-methyl-1-propanol with an appropriate alkylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs in solvents like ethanol or methanol at temperatures ranging from 50°C to 70°C .
  • Industrial Production: In industrial settings, continuous flow reactors may be employed for efficient mixing and temperature control. The use of catalysts and optimized conditions enhances yield and purity, followed by purification techniques such as distillation or recrystallization .

1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its role in biochemical pathways and enzyme interactions.
  • Medicine: Explored for potential therapeutic effects and as a precursor in pharmaceutical synthesis.
  • Industry: Utilized in producing specialty chemicals and as an intermediate in various industrial processes .

Studies on interaction mechanisms reveal that 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL interacts with specific molecular targets due to its functional groups. These interactions can modulate enzyme activities or receptor functions, influencing various biochemical effects within cells. Such studies are crucial for understanding its potential therapeutic implications and metabolic roles .

Several compounds share structural similarities with 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL:

Compound NameStructural FeaturesUnique Characteristics
2-Hydroxy-2-methylpropiophenoneContains similar hydroxyl and methyl groupsDifferent structural arrangement affecting reactivity
2-Amino-2-methyl-1-propanolShares amino and hydroxyl groupsDistinct molecular structure influences properties
1-Amino-2-methylpropan-2-olSimilar amino-alcohol structureVariations in branching affect solubility
1,1-DimethylethanolamineContains amino group but lacks hydroxyl groupDifferent reactivity profile due to absence of hydroxyl
3-Amino-2-methyl-propanolSimilar functionality but different branchingUnique properties due to different molecular arrangement

Uniqueness

The uniqueness of 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and amino groups allows for versatile applications in synthesis and potential therapeutic uses, setting it apart from similar compounds .

XLogP3

-0.3

Dates

Modify: 2023-08-16

Explore Compound Types